molecular formula C34H66NaO10P B11940205 1,2-Dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d54 (sodium)

1,2-Dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d54 (sodium)

Cat. No.: B11940205
M. Wt: 743.2 g/mol
InChI Key: QLNOOKSBAYIHQI-VYJREEEBSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14:0 PG-d54, 1,2-dimyristoyl-d54-sn-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt), powder is a deuterated phosphoglycerol compound. It is a synthetic phospholipid where 54 protons of dimyristoyl are replaced by deuterium. This compound is used in various scientific research applications, particularly in the study of lipid membranes and their interactions with other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14:0 PG-d54 involves the deuteration of dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol). The process typically includes the exchange of hydrogen atoms with deuterium at specific positions. This is achieved through a series of chemical reactions under controlled conditions, often involving deuterated reagents and catalysts .

Industrial Production Methods

Industrial production of 14:0 PG-d54 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications. The compound is usually produced in powder form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

14:0 PG-d54 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, catalysts, and specific oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various deuterated phospholipids and their oxidized or reduced forms. These products are often used in further research and applications .

Mechanism of Action

The mechanism of action of 14:0 PG-d54 involves its incorporation into lipid membranes, where it interacts with other lipid molecules and proteins. The deuterated nature of the compound allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy. These interactions can affect membrane fluidity, permeability, and other properties, providing insights into the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 14:0 PG-d54 lies in its deuterated nature, which allows for detailed studies using advanced spectroscopic techniques. This makes it particularly valuable in research applications where precise measurements of molecular interactions are required .

Properties

Molecular Formula

C34H66NaO10P

Molecular Weight

743.2 g/mol

IUPAC Name

sodium;[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate

InChI

InChI=1S/C34H67O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);/q;+1/p-1/t31?,32-;/m1./s1/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2;

InChI Key

QLNOOKSBAYIHQI-VYJREEEBSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].[Na+]

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.